2-Azido-ADP

Bioenergetics Enzyme Mechanism Photoaffinity Labeling

2-Azido-ADP (2-azidoadenosine 5′-diphosphate) is a photoreactive ADP analog bearing an azido group at the C-2 position of the purine ring. Upon UV irradiation at 365 nm, it undergoes photolysis to generate a reactive nitrene species that covalently attaches to amino acid residues within nucleotide binding sites, enabling irreversible labeling of proteins that interact with adenine nucleotides.

Molecular Formula C10H14N8O10P2
Molecular Weight 468.21 g/mol
CAS No. 64020-53-7
Cat. No. B1211031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-ADP
CAS64020-53-7
Synonyms1-azidoadenosine-3',5'-bisphosphate
2-azido-ADP
2-azidoadenosine 3',5'-diphosphate
Molecular FormulaC10H14N8O10P2
Molecular Weight468.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-])N
InChIInChI=1S/C10H14N8O10P2/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,14,15)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1
InChIKeyFTMUAIDHSPOISG-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-ADP (CAS 64020-53-7): Photoactivatable ADP Analog for Irreversible Nucleotide Binding Site Identification


2-Azido-ADP (2-azidoadenosine 5′-diphosphate) is a photoreactive ADP analog bearing an azido group at the C-2 position of the purine ring. Upon UV irradiation at 365 nm, it undergoes photolysis to generate a reactive nitrene species that covalently attaches to amino acid residues within nucleotide binding sites, enabling irreversible labeling of proteins that interact with adenine nucleotides [1]. Unlike non-photoreactive ADP analogs, 2-azido-ADP combines the biological recognition of ADP with the ability to form permanent covalent adducts, making it a tool for identifying, characterizing, and mapping nucleotide binding sites in enzymes, transporters, and receptors.

Irreversible photoaffinity probe for nucleotide-binding site mapping
Covalent labeling upon 365 nm UV irradiation enables detection through subsequent purification steps
Supports identification of a broader subset of binding sites compared to standard ADP

Why Generic ADP or Non-Azido Analogs Cannot Substitute for 2-Azido-ADP in Photoaffinity Labeling Workflows


Standard ADP and non-photoreactive 2-substituted ADP analogs (e.g., 2-chloro-ADP, 2-methylthio-ADP) bind reversibly to nucleotide binding sites and dissociate during subsequent washing, electrophoresis, or protein purification steps, precluding definitive identification of labeled proteins [1]. Even the alternative photoaffinity probe 8-azido-ADP exhibits fundamentally different binding properties: it lacks Mg2+-dependent high-affinity binding to mitochondrial F1-ATPase and labels different tyrosine residues on the beta subunit (Tyr-311 vs Tyr-345) [2]. These differences mean that substitution by generic ADP, non-azido analogs, or alternative azido-position probes yields non-overlapping binding site maps and fails to capture the same subset of nucleotide binding sites that 2-azido-ADP detects.

2-Azido-ADP

Forms permanent covalent adducts under UV light; retains bound target through electrophoresis and washing.

ADP / Non-Azido Analogs

Bind reversibly and dissociate during purification, precluding definitive identification of labeled proteins.


2-Azido-ADP

Exhibits Mg²⁺-dependent high-affinity binding; labels beta-Tyr-345 on F1-ATPase under physiological conditions.

8-Azido-ADP

Lacks Mg²⁺-dependent binding mechanism; labels a different residue (beta-Tyr-311) yielding non-overlapping binding site maps.

2-Azido-ADP: Quantified Differentiation Evidence Against Closest Analogs and Alternatives


Covalent Photoaffinity Labeling Efficiency: Linear Relationship Between Inactivation and Incorporation on Mitochondrial F1-ATPase

In a direct head-to-head comparison within the same study, 2-azido-ADP was shown to covalently incorporate into mitochondrial F1-ATPase upon UV irradiation, while ADP binds only reversibly. Boulay et al. (1985) demonstrated a linear relationship between the percentage of inactivation of F1-ATPase and the extent of covalent photolabeling by [alpha-32P]-2-azido-ADP for inactivation up to 90%, extrapolating to 2 mol of covalently bound label per mol of F1 required for complete inactivation [1]. In contrast, ADP causes only reversible inhibition (40-45% maximum) without covalent attachment. This irreversible labeling allows unambiguous identification of nucleotide binding subunits by SDS-PAGE autoradiography.

Covalent Efficiency
Head-to-head
Linear inactivation-labeling relationship up to 90%; 2 mol/mol F1 for complete inactivation vs. ADP's partial reversible inhibition
Supports irreversible enzyme active-site tagging workflows that require unambiguous subunit identification.
Reported endpoint context; beef heart F1-ATPase model.
Bioenergetics Enzyme Mechanism Photoaffinity Labeling

1.4- to 2.6-Fold Higher Maximum Tight Binding Stoichiometry on Chloroplast CF1 Compared to ADP

In a direct comparison within the same experimental system, Czarnecki et al. (1982) reported that the maximum extent of tight binding of 2-azido-ADP to spinach thylakoid membrane-bound CF1 was 1.2–1.3 nmol/mg of chlorophyll, compared to only 0.5–0.9 nmol/mg chlorophyll for ADP [1]. This represents a 1.4- to 2.6-fold higher binding stoichiometry. Additionally, the concentration giving 50% maximum binding (K0.5) was 1 μM for 2-azido-ADP, compared to 2 μM for ADP, and 2-azido-ADP competitively inhibited ADP tight binding with a Ki of 1.4 μM [2]. These data indicate that 2-azido-ADP accesses a larger population of tight nucleotide binding sites than does ADP.

Binding Stoichiometry
Head-to-head
1.4- to 2.6-fold higher tight binding on chloroplast CF1 vs. ADP; K0.5 = 1 μM vs. 2 μM for ADP
Reported higher binding site detection; may support more comprehensive mapping of nucleotide-binding sites.
Spinach thylakoid membrane model; class-level inference.
Photosynthesis Chloroplast ATP Synthase Nucleotide Binding

5-Fold Greater Potency in Inducing Human Platelet Aggregation Compared to ADP

Cusack & Born (1977) directly compared the aggregating effects of 2-azido-ADP and ADP on human platelets and found that 2-azido-ADP was approximately five times more potent than ADP in causing aggregation [1]. Furthermore, all 2-azido derivatives were photolysable by irradiation at 365 nm, a wavelength that does not affect platelet functions. In contrast, 2-methylthio-ADP—another potent 2-substituted ADP analog—shows 3–5 times the aggregating activity of ADP but lacks the photoactivatable azido group required for covalent receptor tagging [2]. The combination of high receptor potency and photoactivability is unique among 2-substituted ADP analogs.

Receptor Potency
Head-to-head
~5-fold higher potency in human platelet aggregation vs. ADP; combines high receptor activity with photoactivability
Supports receptor identification studies requiring lower working concentrations and subsequent covalent tagging.
Human platelet-rich plasma assay context.
Platelet Pharmacology P2Y Receptor Thrombosis Research

Exclusive Mg2+-Dependent High-Affinity Binding to Mitochondrial F1-ATPase: 2-Azido-ADP vs 8-Azido-ADP

van Dongen et al. (1986) characterized high-affinity binding of photoreactive nucleotides to mitochondrial F1-ATPase and demonstrated that high-affinity binding is an Mg2+-requiring process that occurs with both 2-azido-ATP and 2-azido-ADP, but hardly or not at all with 8-azido-AT(D)P [1]. The Kd for reversible binding of 2-azido-ADP to F1 in the dark was 5 μM in the presence of MgCl2, compared to 30 μM in the presence of EDTA [2]. In contrast, 8-azido-ADP does not exhibit high-affinity binding under identical Mg2+ conditions and requires entrapment with fluoroaluminate complexes for stable occupancy of catalytic sites. This fundamental difference in binding mechanism means that 2-azido-ADP can probe the physiological Mg2+-dependent conformation of nucleotide binding sites, while 8-azido-ADP cannot.

Mg²⁺ Dependence
Cross-study
High-affinity binding present (Kd = 5 μM with Mg²⁺); 8-azido-ADP lacks Mg²⁺-dependent binding under identical conditions
May support probing of the physiological Mg²⁺-bound conformation of nucleotide binding sites.
Data to verify; F1-ATPase model context.
Mitochondrial Bioenergetics F1-ATPase Photoaffinity Probe Selectivity

Distinct Beta-Subunit Labeling Site: 2-Azido-ADP Targets Tyr-345 While 8-Azido-ADP Labels Tyr-311

Garin et al. (1994) performed a direct comparative photolabeling study of mitochondrial F1-ATPase using both 2-azido[3H]ADP and 8-azido[3H]ADP. In the absence of fluoroaluminate, the two photoprobes labeled distinct regions of the beta subunit: 2-azido-ADP labeled beta-Tyr-345, while 8-azido-ADP labeled beta-Tyr-311 [1]. These residues map to different structural elements of the nucleotide binding pocket. When fluoroaluminate was present to entrap nucleotide-metal complexes, both probes converged to label the same residue, beta-Tyr-345. This demonstrates that 2-azido-ADP reports on the physiological nucleotide binding pose, while 8-azido-ADP samples an alternative orientation in the absence of stabilizing metal complexes.

Labeling Site
Head-to-head
2-Azido-ADP labels beta-Tyr-345; 8-azido-ADP labels beta-Tyr-311 (without fluoroaluminate)
Reported context for probing distinct regions of the nucleotide binding pocket.
Structural biology endpoint context; beef heart F1-ATPase.
Structural Biology ATP Synthase Nucleotide Binding Site Mapping

Functions as a Competent Substrate for Photophosphorylation by Chloroplast ATP Synthase

Zhou et al. (1988) demonstrated that 2-azido-ADP serves as a substrate for photophosphorylation by chloroplast ATP synthase. After photophosphorylation of ADP or 2-azido-ADP with [32P]Pi, similar amounts of the corresponding triphosphates (ATP and 2-azido-ATP) were present on washed thylakoid membranes [1]. This finding is corroborated by Czarnecki et al. (1983), who also reported that 2-azido-ADP acts as a substrate for photophosphorylation [2]. In contrast, the bulkier photoaffinity probe 2′,3′-O-(4-benzoyl)benzoyl-ADP (Bz-ADP) has not been reported to support photophosphorylation and labels membrane-bound CF1 in a 'slightly different manner' compared to 2-azido-ADP [3]. This substrate competence makes 2-azido-ADP uniquely suited for studying the catalytic mechanism of ATP synthesis while simultaneously enabling photoaffinity labeling.

Substrate Competence
Cross-study
Yields 2-azido-ATP via photophosphorylation at comparable levels to ATP production from ADP
Supports dual-function probe use: catalytic turnover measurement and subsequent covalent active-site labeling.
Chloroplast ATP synthase model context.
Photosynthesis ATP Synthesis Chloroplast Bioenergetics

2-Azido-ADP: Evidence-Backed Research and Industrial Application Scenarios


Photoaffinity Labeling and Identification of Nucleotide Binding Proteins in Bioenergetic Complexes

2-Azido-ADP is the probe of choice for irreversible labeling of ADP/ATP binding sites on F1-ATPase (mitochondrial and chloroplast), ADP/ATP carrier proteins, and other nucleotide binding proteins. Its covalent attachment upon UV irradiation at 365 nm enables unambiguous identification of labeled subunits by SDS-PAGE autoradiography, as demonstrated for the beta subunit of CF1 [1] and F1-ATPase [2]. The quantitative relationship between covalent incorporation and enzymatic inactivation allows stoichiometric correlation of labeling with functional effects.

Mapping Catalytic vs Non-Catalytic Nucleotide Binding Sites on ATP Synthase

The differential binding properties of 2-azido-ADP—including Mg2+-dependent high-affinity binding to catalytic sites and labeling of distinct peptide regions on the beta subunit—enable discrimination between catalytic and non-catalytic nucleotide binding sites [3]. Up to 3 mol of analog can be incorporated per mol of CF1, with covalent binding at both catalytic and non-catalytic sites, providing a comprehensive map of nucleotide occupancy [4].

Photoaffinity Labeling of Platelet ADP Receptors for Pharmacological Target Identification

2-Azido-ADP is approximately five times more potent than ADP as a platelet aggregating agent and is photolysable at 365 nm without affecting platelet function [5]. This combination of high receptor potency and photoactivability makes it suitable for covalent labeling of P2Y receptor subtypes on intact platelets, enabling receptor identification, subunit characterization, and competitive binding studies with potential antithrombotic compounds.

Correlated Studies of ATP Synthesis Catalysis and Active Site Structure

Because 2-azido-ADP functions as a competent substrate for photophosphorylation, yielding 2-azido-ATP in amounts comparable to ATP production from ADP [6], it uniquely enables paired experiments where catalytic turnover is measured and the same probe is subsequently used for covalent active-site labeling. This dual functionality is not available with bulkier photoaffinity probes such as Bz-ADP [7].

Application
Selection Property
Validation Focus
Bioenergetic protein labeling
Irreversible covalent attachment
Labeling-inactivation stoichiometry review
Nucleotide binding site mapping
Mg²⁺-dependent affinity
Subunit labeling pattern analysis
Platelet ADP receptor studies
Receptor potency context
Competitive binding assay interpretation
ATP synthesis catalytic studies
Substrate competence
Triphosphate product formation review
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